molecular formula C15H22BrNO2S B6073911 4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide

4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide

Cat. No.: B6073911
M. Wt: 360.3 g/mol
InChI Key: KSNCEBUZVXCWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide, also known as Br-THC, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective antagonist of the CB1 receptor, which is a target for many drugs used to treat a variety of medical conditions. In

Mechanism of Action

4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide acts as a selective antagonist of the CB1 receptor, which is a target for many drugs used to treat a variety of medical conditions. The CB1 receptor is a G protein-coupled receptor that is primarily located in the brain, but is also found in other tissues throughout the body. When activated by endogenous cannabinoids or exogenous ligands, the CB1 receptor modulates neurotransmitter release, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal models of obesity. It has also been shown to decrease drug-seeking behavior in animal models of addiction. This compound has been shown to have anxiolytic effects in animal models of anxiety disorders. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide in lab experiments is its selectivity for the CB1 receptor. This allows researchers to study the specific effects of CB1 receptor antagonism without the confounding effects of other receptor systems. Additionally, this compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many future directions for the study of 4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide. One area of research is the development of more potent and selective CB1 receptor antagonists. Another area of research is the study of the effects of CB1 receptor antagonism in different disease models. Additionally, the potential therapeutic applications of this compound in the treatment of cancer and other medical conditions should be further explored.

Synthesis Methods

The synthesis of 4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide involves the reaction of 4-bromo-1,2-diaminobenzene with 3,3,5-trimethylcyclohexylamine and benzenesulfonyl chloride. The reaction is carried out in a suitable solvent under controlled conditions, and the resulting product is purified by recrystallization. This method has been optimized to produce high yields of pure this compound, which is necessary for its use in scientific research.

Scientific Research Applications

4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide has been extensively studied for its potential use in scientific research. It is a selective antagonist of the CB1 receptor, which is a target for many drugs used to treat a variety of medical conditions. This compound has been shown to have potential therapeutic applications in the treatment of obesity, addiction, and anxiety disorders. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Properties

IUPAC Name

4-bromo-N-(3,3,5-trimethylcyclohexyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO2S/c1-11-8-13(10-15(2,3)9-11)17-20(18,19)14-6-4-12(16)5-7-14/h4-7,11,13,17H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNCEBUZVXCWHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.